molecular formula C19H26O3 B14236575 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate CAS No. 439685-02-6

3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate

Cat. No.: B14236575
CAS No.: 439685-02-6
M. Wt: 302.4 g/mol
InChI Key: JYRYXKYSLNEQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3,7-dimethyloct-6-enol with 3-(2-hydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it may modulate cholinergic neurotransmission by inhibiting acetylcholinesterase activity, thereby increasing the levels of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-dimethyloct-6-enal
  • 3,7-dimethyloct-6-enyl acetate
  • 2,3-epoxy-3,7-dimethyloct-6-enol

Uniqueness

Compared to similar compounds, 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to its specific ester linkage and the presence of both aliphatic and aromatic components. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

439685-02-6

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H26O3/c1-15(2)7-6-8-16(3)13-14-22-19(21)12-11-17-9-4-5-10-18(17)20/h4-5,7,9-12,16,20H,6,8,13-14H2,1-3H3

InChI Key

JYRYXKYSLNEQGS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.